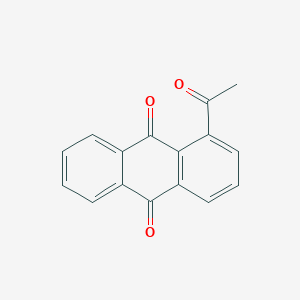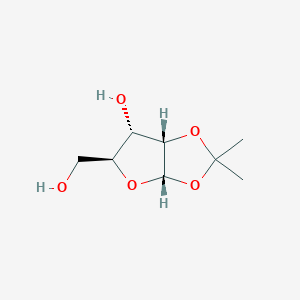
1,2-O-(1-Methylethylidene)-a-L-ribofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-O-(1-Methylethylidene)-α-L-ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 1 and 2 positions of the ribofuranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,2-O-(1-Methylethylidene)-α-L-ribofuranose can be synthesized through the reaction of ribose with acetone in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolve ribose in acetone.
- Add an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
- Stir the mixture at room temperature or slightly elevated temperatures.
- After the reaction is complete, neutralize the acid and isolate the product by evaporation and recrystallization.
Industrial Production Methods
Industrial production of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix ribose and acetone.
- Employing continuous stirring and temperature control to ensure consistent reaction conditions.
- Utilizing industrial-scale separation techniques, such as distillation and crystallization, to purify the final product.
化学反応の分析
Types of Reactions
1,2-O-(1-Methylethylidene)-α-L-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with new functional groups replacing the isopropylidene group.
科学的研究の応用
1,2-O-(1-Methylethylidene)-α-L-ribofuranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of nucleoside analogs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose involves its ability to act as a protecting group for hydroxyl groups in carbohydrate chemistry. The isopropylidene group stabilizes the molecule, preventing unwanted reactions at the protected positions. This allows for selective reactions at other positions on the ribofuranose ring. The compound’s reactivity is influenced by the electronic and steric effects of the isopropylidene group.
類似化合物との比較
1,2-O-(1-Methylethylidene)-α-L-ribofuranose is similar to other isopropylidene-protected sugars, such as:
- 1,2-O-(1-Methylethylidene)-α-D-glucofuranose
- 1,2-O-(1-Methylethylidene)-α-D-mannofuranose
- 1,2-O-(1-Methylethylidene)-α-D-galactofuranose
Uniqueness
The uniqueness of 1,2-O-(1-Methylethylidene)-α-L-ribofuranose lies in its specific configuration and reactivity. Compared to other isopropylidene-protected sugars, it offers distinct advantages in certain synthetic applications due to its stability and ease of deprotection.
特性
分子式 |
C8H14O5 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
(3aS,5S,6S,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m0/s1 |
InChIキー |
JAUQZVBVVJJRKM-AXMZGBSTSA-N |
異性体SMILES |
CC1(O[C@H]2[C@H]([C@@H](O[C@H]2O1)CO)O)C |
正規SMILES |
CC1(OC2C(C(OC2O1)CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


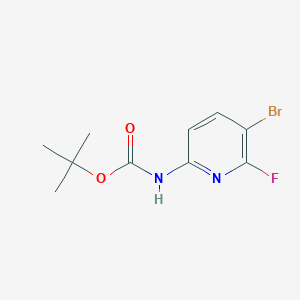
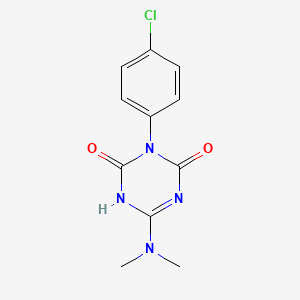

![7-(3-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129464.png)
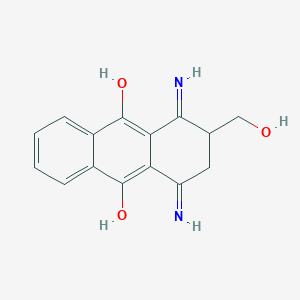
![4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13129492.png)
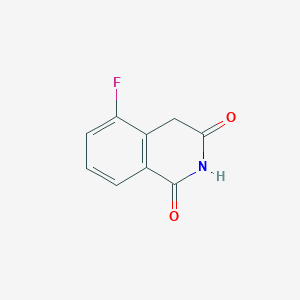

![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)

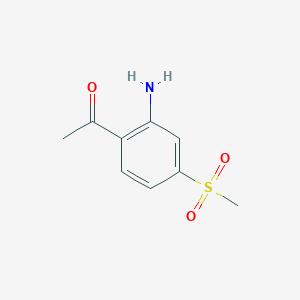
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)
